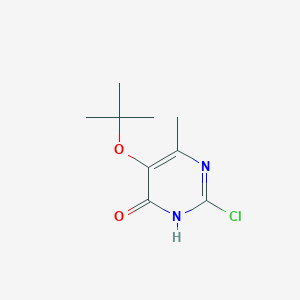
(2-Methyl-6-phenylpyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-6-phenylpyrimidin-4-yl)methanol is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a phenyl group at the 6-position, and a hydroxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-phenylpyrimidin-4-yl)methanol typically involves the reaction of 2-methyl-6-phenylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-6-phenylpyrimidin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products include the corresponding alcohol or amine derivatives.
Substitution: The major products include the nitrated or halogenated derivatives of the compound.
Applications De Recherche Scientifique
(2-Methyl-6-phenylpyrimidin-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-(Methylthio)-4-phenylpyrimidine
- 6-Phenylpyrimidin-4(3H)-one
- 2-Phenylpyrimidine
Uniqueness
(2-Methyl-6-phenylpyrimidin-4-yl)methanol is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s reactivity in various reactions. Additionally, the combination of the methyl and phenyl groups on the pyrimidine ring contributes to its unique structural and electronic characteristics, making it a valuable compound for research and industrial applications.
Propriétés
| 63235-13-2 | |
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
(2-methyl-6-phenylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-13-11(8-15)7-12(14-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |
Clé InChI |
AWTFWZFUIRVPSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/no-structure.png)

![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
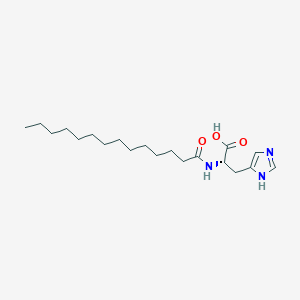

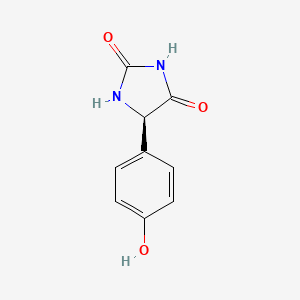
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
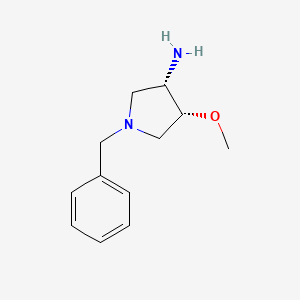
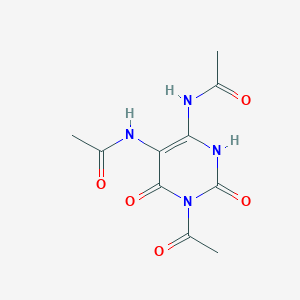
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
